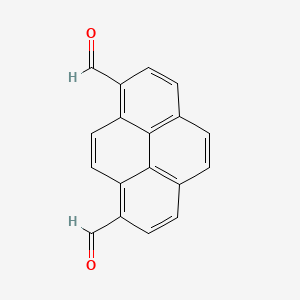

Pyrene-1,8-dicarbaldehyde

説明

Pyrene-1,8-dicarbaldehyde (CAS: 252338-02-6, molecular formula: C₁₈H₁₀O₂) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring two aldehyde groups at the 1,8-positions of the pyrene core. With a molecular weight of 258.27 g/mol, it exhibits a predicted density of 1.393 g/cm³ and a boiling point of 501.3°C . This compound is synthesized via formylation of 1,8-dibromopyrene using dimethylformamide (DMF) as a reagent, followed by purification via gradient column chromatography (yield: 21%) . Its aldehyde groups enable applications in macrocyclic receptor synthesis for fluorescent probes and environmental monitoring .

特性

分子式 |

C18H10O2 |

|---|---|

分子量 |

258.3 g/mol |

IUPAC名 |

pyrene-1,8-dicarbaldehyde |

InChI |

InChI=1S/C18H10O2/c19-9-13-5-3-11-1-2-12-4-6-14(10-20)16-8-7-15(13)17(11)18(12)16/h1-10H |

InChIキー |

BOHZVQYHWJYDDS-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C3C(=C(C=C2)C=O)C=CC4=C(C=CC1=C43)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Pyrene-1,8-dicarbaldehyde can be synthesized through several methods. One common approach involves the bromination of pyrene to form 1,8-dibromopyrene, followed by formylation using a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and formylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions: Pyrene-1,8-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

Oxidation: Pyrene-1,8-dicarboxylic acid.

Reduction: Pyrene-1,8-dihydroxymethyl.

Substitution: Various substituted pyrene derivatives depending on the electrophile used.

科学的研究の応用

Pyrene-1,8-dicarbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).

Biology: Employed in the development of fluorescent probes for imaging and sensing applications.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

作用機序

The mechanism of action of pyrene-1,8-dicarbaldehyde involves its interaction with molecular targets through its formyl groups and aromatic ring. The compound can undergo photoinduced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making this compound useful in photodynamic therapy . Additionally, its ability to form stable complexes with metal ions enhances its application in metal-organic frameworks (MOFs) and catalysis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrene-1,6-dicarbaldehyde (Isomer Comparison)

Key distinctions include:

- Synthesis Yield : Pyrene-1,6-dicarbaldehyde is obtained in a slightly higher yield (25%) compared to the 1,8-isomer (21%) under identical conditions .

- Applications : Both isomers are used in macrocyclic Schiff base synthesis, but the 1,8-isomer’s geometry may favor stronger π-π stacking interactions in supramolecular assemblies .

Table 1: Comparison of Pyrene Dicarbaldehyde Isomers

| Property | Pyrene-1,8-dicarbaldehyde | Pyrene-1,6-dicarbaldehyde |

|---|---|---|

| Molecular Weight (g/mol) | 258.27 | 258.27 |

| Aldehyde Positions | 1,8 | 1,6 |

| Synthesis Yield | 21% | 25% |

| Key Applications | Fluorescent probes, macrocycles | Similar to 1,8-isomer |

Naphthalene-1,8-dicarbaldehyde

Differences include:

- Environmental Behavior: Produced during acenaphthene oxidation by NO₃ radicals, it has a lower vapor pressure than acenaphthenone, enhancing its role in secondary organic aerosol (SOA) formation . In contrast, pyrene derivatives are less volatile due to their larger aromatic system.

- Atmospheric Impact : Naphthalene derivatives dominate SOA formation in urban environments, while pyrene derivatives are more relevant in high-temperature combustion processes .

Pyrene Carboxylic Acids and Other Derivatives

- Pyrene-1,8-dicarboxylic Acid (CAS: 838836-76-3, C₁₈H₁₀O₄): The carboxylic acid derivative exhibits higher polarity and lower volatility than the aldehyde, favoring applications in water-soluble sensors or metal-organic frameworks (MOFs) .

- Its electron-withdrawing nitro groups contrast sharply with the electron-rich aldehydes, altering fluorescence and redox properties .

Table 2: Key Pyrene Derivatives and Their Properties

| Compound | Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| This compound | Two aldehydes (1,8) | 258.27 | Macrocycle synthesis, fluorescence |

| Pyrene-1,8-dicarboxylic Acid | Two carboxylic acids (1,8) | 290.27 | MOFs, water-soluble probes |

| 1,8-Dinitropyrene | Two nitro groups (1,8) | 268.25 | Environmental pollutant, carcinogen |

| Pyrene-4-carbaldehyde | Single aldehyde (4) | 230.26 | Reduced steric hindrance, sensors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。